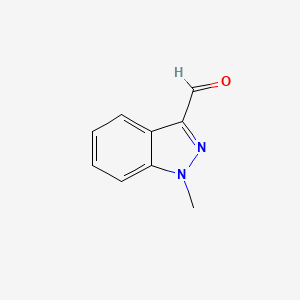

3-Metilisotiazol-4-amina

Descripción general

Descripción

3-Methylisothiazol-4-amine (MITA) is an organic compound that belongs to the class of isothiazolones. It is widely used in various industrial and biological applications due to its unique properties. The compound is a white solid and is structurally related to isothiazole .

Synthesis Analysis

Isothiazolinones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .Molecular Structure Analysis

The molecular structure of 3-Methylisothiazol-4-amine is represented by the linear formula C4H7ClN2S . The CAS number for this compound is 53483-97-9 .Chemical Reactions Analysis

The most general reactions of amines include alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical and Chemical Properties Analysis

3-Methylisothiazol-4-amine is a white solid . The molecular weight of the compound is 150.63 . It is stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Agente Antimicrobiano

La 3-Metilisotiazol-4-amina exhibe potentes propiedades antimicrobianas. Se utiliza en varios sectores industriales para controlar el crecimiento microbiano en soluciones que contienen agua . Su eficacia como biocida la convierte en un componente valioso en las formulaciones diseñadas para mantener la higiene y prevenir la contaminación microbiana.

Biocida en Cosméticos

Debido a su actividad bacteriostática y fungistática, la this compound se utiliza como biocida en productos cosméticos . Ayuda a preservar la vida útil y la seguridad de los productos cosméticos al prevenir el crecimiento de bacterias y hongos, que pueden estropear el producto y representar riesgos para la salud.

Aditivo Químico para Uso Industrial

Este compuesto sirve como aditivo químico en diversas aplicaciones ocupacionales e industriales . Su inclusión en productos industriales se debe a su capacidad para inhibir el crecimiento microbiano, protegiendo así los productos del deterioro y extendiendo su uso.

Química Analítica

En el campo de la química analítica, la this compound se utiliza en métodos para la identificación y determinación de biocidas . Su estructura química única permite una detección y cuantificación precisas, lo cual es crucial para garantizar la seguridad y el cumplimiento de los productos de consumo.

Posibles Aplicaciones Terapéuticas

La investigación ha indicado que los isotiazoles, la clase de compuestos a la que pertenece la this compound, pueden tener aplicaciones terapéuticas. Se ha descrito que actúan como inhibidores de proteasas para el tratamiento de la ansiedad y la depresión, como inhibidores de la reductasa de aldosa y como antagonistas del receptor de la 5-hidroxitriptamina .

Investigación Anticancerígena

Los isotiazoles han demostrado ser prometedores en la investigación anticancerígena debido a sus propiedades biológicas. Los compuestos que contienen el núcleo de isotiazol, como la this compound, se están estudiando por su potencial para inhibir el crecimiento de células cancerosas y podrían ser clave en el desarrollo de nuevos medicamentos anticancerígenos .

Mecanismo De Acción

Target of Action

3-Methylisothiazol-4-amine, a derivative of isothiazolinones, primarily targets life-sustaining enzymes, specifically those enzymes with thiols at their active sites . These enzymes play a crucial role in various biological processes, including metabolic reactions and signal transduction pathways.

Mode of Action

The compound interacts with its targets by forming mixed disulfides upon treatment with such species . This interaction leads to the inhibition of the targeted enzymes, thereby affecting their normal functioning.

Pharmacokinetics

A related compound, 7-methoxy-n-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine, displayed desirable pharmacokinetic properties in multiple preclinical species

Result of Action

The primary result of the action of 3-Methylisothiazol-4-amine is the inhibition of the targeted enzymes, leading to the disruption of the biochemical pathways they are involved in. This disruption can result in various molecular and cellular effects, depending on the specific pathways affected. For example, the antimicrobial activity of isothiazolinones suggests that the compound may lead to the death of microbial cells .

Action Environment

The action, efficacy, and stability of 3-Methylisothiazol-4-amine can be influenced by various environmental factors. For instance, isothiazolinones are used in cosmetic and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity . They are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation . These factors suggest that the compound’s action can be significantly affected by the environment in which it is used.

Safety and Hazards

3-Methylisothiazol-4-amine may cause respiratory irritation, is harmful if swallowed, and causes serious eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Análisis Bioquímico

Biochemical Properties

3-Methylisothiazol-4-amine plays a significant role in biochemical reactions, primarily due to its antimicrobial properties. It interacts with various enzymes and proteins, inhibiting their activity. The compound is known to react with thiol groups in enzymes, leading to the formation of mixed disulfides, which in turn inhibits the enzymatic activity . This interaction is crucial in controlling microbial growth, making 3-Methylisothiazol-4-amine an effective biocide.

Cellular Effects

The effects of 3-Methylisothiazol-4-amine on cells are profound. It has been observed to cause cytotoxicity in various cell types, leading to cell death. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Methylisothiazol-4-amine can disrupt the normal function of neurons by inhibiting the growth of axons and dendrites . Additionally, it can induce oxidative stress, leading to cellular damage and apoptosis.

Molecular Mechanism

At the molecular level, 3-Methylisothiazol-4-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly those containing thiol groups, forming mixed disulfides and inhibiting their activity . This inhibition disrupts various cellular processes, including DNA replication and protein synthesis. Furthermore, 3-Methylisothiazol-4-amine can alter gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylisothiazol-4-amine change over time. The compound is relatively stable in acidic media but can degrade in alkaline conditions . Long-term exposure to 3-Methylisothiazol-4-amine has been shown to cause persistent cytotoxic effects, leading to sustained cellular damage and impaired function. These temporal effects are crucial for understanding the compound’s stability and potential long-term impacts on cellular health.

Dosage Effects in Animal Models

The effects of 3-Methylisothiazol-4-amine vary with different dosages in animal models. At low doses, the compound can effectively control microbial growth without causing significant toxicity. At higher doses, it can induce severe toxic effects, including organ damage and mortality . The threshold for these adverse effects is critical for determining safe and effective dosage levels in various applications.

Metabolic Pathways

3-Methylisothiazol-4-amine is involved in several metabolic pathways, primarily those related to its antimicrobial activity. It interacts with enzymes such as proteases and reductases, affecting their function and altering metabolic flux . These interactions can lead to changes in metabolite levels, impacting overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, 3-Methylisothiazol-4-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific cellular components.

Subcellular Localization

The subcellular localization of 3-Methylisothiazol-4-amine is essential for its activity and function. It is often found in the cytoplasm and can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure the compound reaches its site of action within the cell.

Propiedades

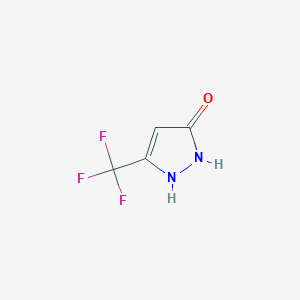

IUPAC Name |

3-methyl-1,2-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENNKQQMHQUBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537814 | |

| Record name | 3-Methyl-1,2-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53483-97-9 | |

| Record name | 3-Methyl-1,2-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)

![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)